molecular formula C14H20N2O2 B11609199 2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11609199
M. Wt: 248.32 g/mol
InChI Key: NATHZAUAVBEFNC-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a stable nitroxide radical. Nitroxides are known for their unique properties, including their ability to act as antioxidants and their use in various scientific applications. This compound, in particular, is characterized by its bulky substituents, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the imidazoline ring followed by the introduction of the nitroxide group. Specific details on the reaction conditions and reagents used are often proprietary and may require access to specialized chemical literature.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide undergoes various chemical reactions, including:

    Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.

    Reduction: The compound can be reduced, although the presence of bulky substituents enhances its stability against reduction.

    Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the nitroxide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbate. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxoammonium cations, while reduction reactions may produce hydroxylamines.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide involves its ability to interact with free radicals. The nitroxide group can donate or accept electrons, thereby neutralizing reactive species and preventing oxidative damage. This compound can mimic the activity of superoxide dismutase and stimulate the catalase activity of hemoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide is unique due to its specific substituents, which enhance its stability and reactivity. The presence of bulky methyl groups adjacent to the nitroxide group significantly increases its resistance to reduction, making it more stable in biological systems .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-hydroxy-2,2,4,4-tetramethyl-5-(4-methylphenyl)-1-oxidoimidazol-1-ium

InChI

InChI=1S/C14H20N2O2/c1-10-6-8-11(9-7-10)12-13(2,3)16(18)14(4,5)15(12)17/h6-9,18H,1-5H3

InChI Key

NATHZAUAVBEFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C(N(C2(C)C)O)(C)C)[O-]

Origin of Product

United States

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